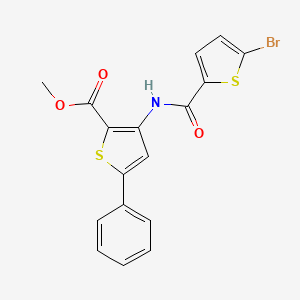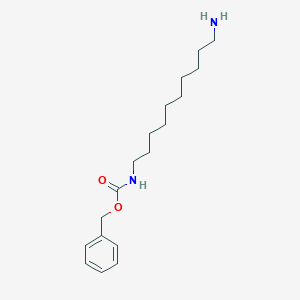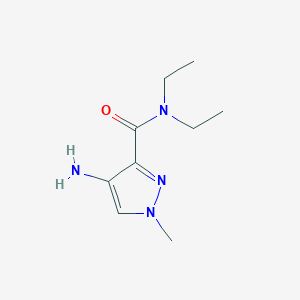
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.
Scientific Research Applications
CABT has a wide range of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and as a fluorescent probe for the detection of various biomolecules. CABT has also been studied for its potential use as an antimicrobial agent, and as a dye for the detection of various enzymes.
Mechanism of Action
The mechanism of action of CABT is not yet fully understood. However, it is believed that CABT interacts with enzymes and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed that CABT may act as a free radical scavenger, which may explain its potential use as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of CABT are not yet fully understood. However, CABT has been shown to have antimicrobial activity against a variety of bacteria, including E. coli and S. aureus. CABT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of CABT for laboratory experiments is its stability and resistance to degradation. CABT is also highly reactive, making it an ideal candidate for use in various scientific research applications. However, CABT can be toxic if ingested, and its effects on humans are not yet fully understood. Therefore, it is important to exercise caution when handling CABT in the laboratory.
Future Directions
The potential future directions for CABT research include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential use of CABT as a catalyst in organic synthesis and as a reagent for the synthesis of heterocycles. Finally, CABT could be further studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Synthesis Methods
The synthesis of CABT begins with the reaction of aniline with ethyl chloroformate, which yields an ethyl ester of anilinomethylidene. This reaction is followed by the addition of 7-chloro-4H-1,4-benzothiazin-3-one to the ethyl ester, which yields CABT. This synthesis method is relatively simple and can be easily scaled up for larger-scale production.
properties
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)





![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)




